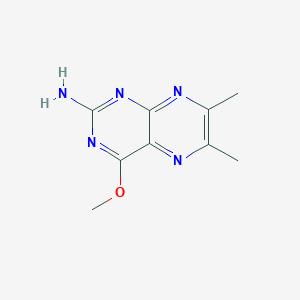
Dibutyl 2-benzylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2-benzylbutanedioate: is an organic compound that belongs to the class of esters. It is derived from butanedioic acid and benzyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl 2-benzylbutanedioate can be synthesized through the esterification of butanedioic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Butanedioic acid+Benzyl alcoholH2SO4Dibutyl 2-benzylbutanedioate+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Dibutyl 2-benzylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Chemistry: Dibutyl 2-benzylbutanedioate is used as a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for investigating the mechanisms of esterases and lipases.
Medicine: While not directly used as a drug, this compound can be employed in the development of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of plasticizers, which are additives that increase the plasticity of materials. It is also used in the manufacture of coatings, adhesives, and other polymer-based products.
Mechanism of Action
Mechanism of Action: The mechanism by which dibutyl 2-benzylbutanedioate exerts its effects depends on the specific application. In enzymatic reactions, the compound acts as a substrate that binds to the active site of the enzyme, facilitating the catalytic process. The ester bond is hydrolyzed, releasing the corresponding alcohol and acid.
Molecular Targets and Pathways: In biological systems, the primary targets are esterases and lipases, which catalyze the hydrolysis of ester bonds. The pathways involved include the enzymatic breakdown of the ester into its constituent alcohol and acid, which can then participate in further metabolic processes.
Comparison with Similar Compounds
Dibutyl phthalate: Another ester used as a plasticizer, but with different structural properties.
Diisobutyl phthalate: Similar in function but with a different alkyl group.
Butyl benzyl phthalate: Contains a benzyl group like dibutyl 2-benzylbutanedioate but differs in the ester linkage.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of both butyl and benzyl groups. This combination allows it to participate in a wider range of chemical reactions compared to other similar compounds. Its structural properties also make it suitable for specific industrial applications where flexibility and reactivity are required.
Properties
CAS No. |
5859-31-4 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
dibutyl 2-benzylbutanedioate |
InChI |
InChI=1S/C19H28O4/c1-3-5-12-22-18(20)15-17(19(21)23-13-6-4-2)14-16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 |
InChI Key |
ABBSPQUJXDQRPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


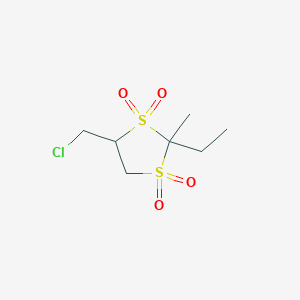
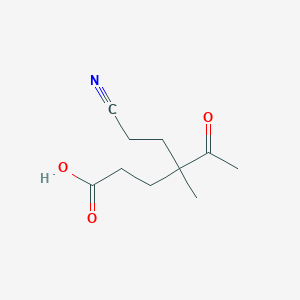
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)
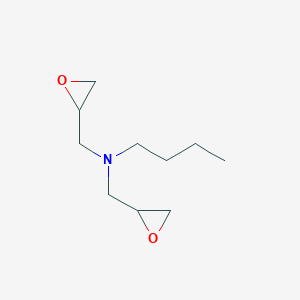
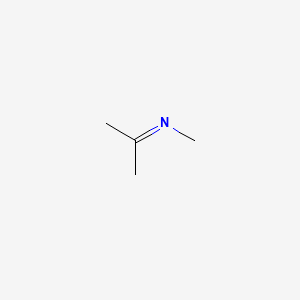
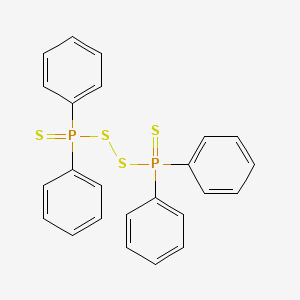
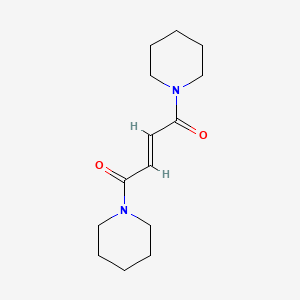
![5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14738209.png)
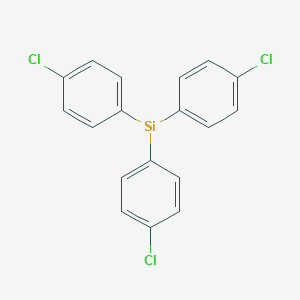

![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
